molecular formula C6H10Br2N2 B173155 1-(3-Bromopropyl)-1H-imidazole hydrobromide CAS No. 144385-79-5

1-(3-Bromopropyl)-1H-imidazole hydrobromide

Cat. No. B173155
M. Wt: 269.97 g/mol
InChI Key: WACWYHYMHYGGKP-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . It has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .


Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)piperidine hydrobromide involves the addition of 1-Piperidinepropanol to 48% HBr at 0°C, followed by heating under a distillation apparatus until about 2 mL of water has distilled off. The reaction is then refluxed for a further 4 hours, and the remaining HBr is distilled off until the residue starts to foam .


Molecular Structure Analysis

The linear formula for 3-Bromopropylamine hydrobromide is BrCH2CH2CH2NH2 · HBr . The molecular weight is 218.92 g/mol .


Physical And Chemical Properties Analysis

3-Bromopropylamine hydrobromide forms crystals and has a melting point of 171-172 °C (lit.) .

Scientific Research Applications

Synthesis of Halofuginone Hydrobromide Halofuginone hydrobromide, a derivative of the chemical structure of interest, is recognized for its effectiveness against various species of Eimeria in poultry. The paper by Zhang, Yao, and Liu (2017) describes a convenient and cost-effective method for the compound's preparation, highlighting its significant anti-coccidial properties, making it a promising pharmaceutical candidate with potential for large-scale production (Zhang et al., 2017).

Effect on Larval Growth in Silkworms Another study explores the effects of a structurally similar compound, 1-(4-phenoxyphenoxypropyl)imidazole (KS-175), on the larval growth of the silkworm Bombyx mori. The study by Shiotsuki et al. (1999) demonstrates that KS-175 has a unique activity profile compared to other insect growth regulators, suggesting its potential application in insect growth management (Shiotsuki et al., 1999).

Dermal Delivery of Drugs Furthermore, the synthesis of an imidazole-based ionic liquid, 1-butyl-3-methylimidazolium bromide (BMIMBr), and its use in a novel ionic liquid-in-oil microemulsion system for the dermal delivery of poorly permeating drugs, highlights the role of imidazole derivatives in enhancing drug delivery mechanisms. The study by Goindi et al. (2014) suggests that such systems can significantly enhance the solubility and permeability of drugs, showcasing the potential of imidazole derivatives in therapeutic applications (Goindi et al., 2014).

Dopamine Beta-Hydroxylase Inhibition Additionally, the potential of 1-(thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase, as presented in the research by McCarthy et al. (1990), suggests their utility in the design of inhibitors targeting specific enzymes, further demonstrating the versatility of imidazole derivatives in medicinal chemistry (McCarthy et al., 1990).

Safety And Hazards

3-Bromopropylamine hydrobromide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It can cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1-(3-bromopropyl)imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACWYHYMHYGGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622474
Record name 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-1H-imidazole hydrobromide

CAS RN

144385-79-5, 109914-45-6
Record name 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)-1H-imidazole hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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